molecular formula C27H30N4O4S B11629564 (6Z)-2-butyl-6-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-2-butyl-6-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11629564
M. Wt: 506.6 g/mol
InChI Key: XEBLPVWWAHXKNQ-NZAISQPBSA-N
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Description

(6Z)-2-BUTYL-6-({3-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-2-BUTYL-6-({3-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The starting materials often include substituted phenyl compounds, ethoxy groups, and thiadiazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale synthesis techniques. This might involve continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification methods such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, thiadiazolo[3,2-a]pyrimidines have shown potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar properties, making it a candidate for further biological studies.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may lead to the development of new drugs for treating various diseases.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6Z)-2-BUTYL-6-({3-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazolo[3,2-a]pyrimidines: Other compounds in this class may share similar biological activities.

    Phenyl derivatives: Compounds with similar phenyl groups may exhibit comparable chemical reactivity.

    Ethoxy-substituted compounds: These compounds may have similar solubility and chemical properties.

Uniqueness

The uniqueness of (6Z)-2-BUTYL-6-({3-ETHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-5-IMINO-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific combination of functional groups and structural features, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C27H30N4O4S

Molecular Weight

506.6 g/mol

IUPAC Name

(6Z)-2-butyl-6-[[3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C27H30N4O4S/c1-4-6-7-24-30-31-25(28)21(26(32)29-27(31)36-24)16-19-10-13-22(23(17-19)33-5-2)35-15-14-34-20-11-8-18(3)9-12-20/h8-13,16-17,28H,4-7,14-15H2,1-3H3/b21-16-,28-25?

InChI Key

XEBLPVWWAHXKNQ-NZAISQPBSA-N

Isomeric SMILES

CCCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C)OCC)/C(=O)N=C2S1

Canonical SMILES

CCCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=C(C=C4)C)OCC)C(=O)N=C2S1

Origin of Product

United States

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